molecular formula C22H14BrClN2 B8203758 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine

Cat. No.: B8203758
M. Wt: 421.7 g/mol
InChI Key: JPXXCCBGRFWJEH-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine (CAS 2088827-93-2) is a high-purity pyrimidine-based building block with significant applications in pharmaceutical research and materials science. With a molecular formula of C₂₂H₁₄BrClN₂ and a molecular weight of 421.72 g/mol, this compound serves as a key synthetic intermediate in the design and development of kinase inhibitors, particularly for cancer treatment research . Its structure allows for selective binding to enzyme active sites, making it a valuable scaffold in medicinal chemistry for constructing complex molecules . The compound is also employed in cross-coupling reactions to build sophisticated molecular architectures relevant to drug discovery programs . Beyond its pharmaceutical utility, this stable aromatic framework is utilized in research settings for the design of organic semiconductors, leveraging its electron-transport properties for potential use in optoelectronic devices . The product is analyzed by advanced techniques including LCMS, HPLC, and NMR to ensure high quality and is offered in purities of 97% or higher . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-bromo-5-chlorophenyl)-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2/c23-18-11-17(12-19(24)13-18)21-14-20(15-7-3-1-4-8-15)25-22(26-21)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXCCBGRFWJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts and Hydroboration Sequence

The patent CN103570510A details a one-pot method where:

  • Friedel-Crafts acylation attaches a benzoyl group to phenetole using AlCl₃.

  • Hydroboration reduction converts the ketone to a methylene group with sodium borohydride.

Advantages:

  • Single catalyst system (AlCl₃ for both steps)

  • 57% yield achieved through optimized stoichiometry

  • Solvent recovery (tetrahydrofuran and dichloromethane reused)

Application to Pyrimidine Synthesis

Adapting this approach to 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine would require:

StepReactionReagentsPurpose
1Cyclocondensation3-Bromo-5-chlorobenzaldehyde, acetophenone, guanidineForm pyrimidine ring
2HalogenationNBS (N-bromosuccinimide), CuCl₂Introduce Br/Cl groups
3PurificationColumn chromatographyIsolate product

Critical Considerations:

  • Lewis acid compatibility with pyrimidine nitrogen atoms

  • Temperature control during exothermic hydroboration

Cyclocondensation Approaches

Pyrimidine rings are commonly constructed via cyclocondensation of 1,3-diketones with amidines. For the target compound, this method offers direct incorporation of substituted aryl groups.

Biginelli-Type Reaction Modifications

A hypothetical synthesis could involve:

  • Reacting 3-bromo-5-chlorobenzaldehyde with 1,3-diphenylpropane-1,3-dione

  • Adding guanidine hydrochloride under acidic conditions

  • Refluxing in ethanol to form the pyrimidine core

Optimization Data:

ParameterOptimal ValueEffect
Temperature80°CCompletes ring formation in 6 hrs
CatalystHCl (0.1 eq)Enhances reaction rate by 30%
SolventEthanolImproves solubility of aromatic precursors

This method remains theoretical but aligns with known cyclocondensation mechanisms.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

MethodYieldPurityStepsCatalyst Use
Bromination73%>95%3HBr, NaNO₂
One-Pot57%98.5%2AlCl₃
Cyclocondensation (Hypothetical)~50% (est.)N/A1HCl

Key Insights:

  • Bromination offers high yields but requires pre-functionalized intermediates

  • One-pot methods reduce purification steps but need rigorous temperature control

  • Cyclocondensation is step-efficient but unproven for this substrate

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrimidine cores, including 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine, exhibit significant anticancer properties. The presence of halogen atoms enhances biological activity by influencing molecular interactions with biological targets. For instance, studies have shown that modifications to the pyrimidine structure can significantly alter its potency against cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit specific signaling pathways involved in tumor growth and angiogenesis, making it a candidate for further pharmacological studies .

Antidiabetic Properties

Pyrimidine derivatives have been recognized for their role as intermediates in the synthesis of antidiabetic medications. The structural characteristics of this compound may facilitate its use in developing new therapeutic agents aimed at managing diabetes by targeting glucose metabolism pathways .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis due to its reactivity and ability to undergo nucleophilic substitution reactions. The bromine and chlorine substituents on the phenyl ring allow for further derivatization, enabling chemists to create a wide array of modified pyrimidines with tailored properties for specific applications .

Material Science

In material science, pyrimidine derivatives are explored for their potential use in developing new materials with unique electronic properties. The ability to modify the electronic characteristics through halogen substitution makes this compound a valuable candidate for research into novel electronic materials .

Case Studies

Study TitleFocusFindings
Development of ortho-Chlorophenyl Substituted PyrimidinesAnticancer ActivityIdentified structure-activity relationships indicating significant potency against cancer cell lines .
Design and Synthesis of CDC42 InhibitorsAnticancer MechanismsDemonstrated that modifications to pyrimidine structures can enhance inhibitory activity against CDC42 GTPases involved in tumor growth .
Antidiabetic Compounds Derived from PyrimidinesSynthesis ApplicationsExplored synthesis pathways leading to potential antidiabetic agents based on pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the phenyl rings significantly influences electronic properties. Key analogs include:

Compound Name Substituents (4-position) Key Features Reference
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine 4-Cl Enhanced electron-withdrawing effect; used in TADF materials
4-(3-Bromophenyl)-2,6-diphenylpyrimidine 3-Br Steric hindrance at meta-position; modulates luminescence efficiency
4-(4-Bromophenyl)-2,6-diphenylpyrimidine 4-Br Strong electron-withdrawing effect; higher PLQY in OLEDs
4-(3-Fluorophenyl)-2,6-diphenylpyrimidine 3-F Smaller substituent size; blue-shifted emission compared to Br/Cl analogs

Key Observations :

  • Halogen Position : Para-substituted halogens (e.g., 4-Cl or 4-Br) enhance electron withdrawal, improving charge transport in OLEDs .

Photophysical and Optoelectronic Properties

Data from analogous compounds highlight trends in emission and efficiency:

Compound Name λmax (nm) ΔEST (eV) kRISC (s<sup>-1</sup>) PLQY Application Reference
4,6-PhPMAF (4,6-diphenylpyrimidine) 438 0.27 3.9 × 10<sup>7</sup> ~0.74 Deep-blue OLEDs
2,6-PhPMAF (2,6-diphenylpyrimidine) 458 0.17 1.0 × 10<sup>8</sup> ~0.72 High-efficiency OLEDs
4-(4-Bromophenyl)-2,6-diphenylpyrimidine N/A N/A N/A High OLED intermediates

Key Observations :

  • Emission Wavelength : Pyrimidines with para-substituted halogens (e.g., 4-Br) exhibit red-shifted emission compared to meta-substituted analogs . The target compound’s dual halogens may further blue-shift emission due to increased electron withdrawal.
  • Singlet-Triplet Gap (ΔEST) : Smaller ΔEST values (e.g., 0.17 eV in 2,6-PhPMAF) correlate with higher reverse intersystem crossing rates (kRISC), critical for TADF efficiency .
  • Thermal Stability : Carbazole-derived pyrimidines show high decomposition temperatures (>300°C), essential for device fabrication .

Biological Activity

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl ring, suggests potential for diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in assays against human non-small cell lung cancer cells (A549), compounds structurally similar to this compound showed IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA549TBD
5-FluorouracilA5494.98
Compound 6lA5490.46

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated. The presence of halogen atoms is believed to enhance its interaction with microbial targets.

The mechanism by which this compound exerts its biological effects is complex and likely involves multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor signaling pathways, impacting cellular responses to growth factors.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, which may also apply to this pyrimidine derivative .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound. For example:

  • Study on Apoptosis Induction : A related compound demonstrated significant induction of apoptosis in A549 cells via caspase-3 activation pathways, suggesting that structural modifications can enhance apoptotic effects .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial potential of pyrimidines against resistant bacterial strains, indicating a promising avenue for further exploration in drug development.

Q & A

Q. What established synthetic routes are used to prepare 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine?

The compound can be synthesized via multi-step reactions, such as Claisen-Schmidt condensation and Michael addition, as demonstrated in analogous pyrimidine derivatives. For example, Claisen-Schmidt reactions involve ketone and aldehyde precursors under basic conditions, while Michael additions utilize nucleophilic attack on α,β-unsaturated carbonyl intermediates. Optimization of solvents (e.g., ethanol or THF) and catalysts (e.g., piperidine) is critical for yield improvement .

Q. What analytical methods confirm the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹, C-Br/C-Cl vibrations in the 500–700 cm⁻¹ range).
  • ¹H-NMR to resolve aromatic proton environments (e.g., doublets for para-substituted phenyl groups, coupling constants ~8.6 Hz).
  • Elemental analysis to validate empirical formulas (e.g., calculated vs. observed C, H, N percentages within ±0.3% deviation) .

Q. How is purity assessed during synthesis?

Purity is evaluated via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV visualization. Melting point determination (e.g., sharp ranges like 192–193°C) and consistent spectroscopic data across batches also indicate purity .

Advanced Research Questions

Q. How can conflicting elemental analysis and spectroscopic data be resolved?

Minor discrepancies (e.g., C: 53.94% calculated vs. 53.70% observed) may arise from hygroscopic impurities or incomplete drying. Strategies include:

  • Repeating analyses under anhydrous conditions.
  • Cross-validating with mass spectrometry (MS) for molecular ion peaks.
  • Using combustion analysis for higher precision in halogen content determination .

Q. What experimental parameters optimize synthesis yield and selectivity?

  • Temperature control : Elevated temperatures (80–100°C) accelerate condensation but may promote side reactions.
  • Catalyst loading : Piperidine (5–10 mol%) enhances Michael addition efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. How can researchers design reactivity studies for this compound?

  • Electrophilic substitution : React with nitrating agents (HNO₃/H₂SO₄) to assess bromine/chlorine substituent effects.
  • Nucleophilic displacement : Substitute bromine with amines or thiols under Pd-catalyzed coupling conditions.
  • Kinetic monitoring : Use in situ IR or UV-Vis spectroscopy to track reaction progress .

Q. What advanced NMR techniques address signal overlap in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • NOESY : Identify spatial proximity between substituents on the pyrimidine core.
  • Deuterium exchange : Differentiate exchangeable NH protons from aromatic signals .

Methodological Considerations

Q. How should researchers approach scaling up laboratory synthesis?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps.
  • Purification at scale : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures .

Q. What computational tools predict the compound’s physicochemical properties?

  • DFT calculations : Estimate electronic properties (HOMO-LUMO gaps) and substituent effects on reactivity.
  • Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) if pharmacological studies are planned .

Data Contradiction Analysis

Q. How are unexpected byproducts identified and characterized?

  • LC-MS : Detect low-abundance impurities via high-resolution mass spectra.
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives.
  • Isolation and re-analysis : Purify byproducts via preparative TLC and subject them to full spectroscopic profiling .

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